6-methylcinnolin-4-ol

Catalog No.
S801609
CAS No.
90417-05-3
M.F
C9H8N2O
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-methylcinnolin-4-ol

CAS Number

90417-05-3

Product Name

6-methylcinnolin-4-ol

IUPAC Name

6-methyl-1H-cinnolin-4-one

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C9H8N2O/c1-6-2-3-8-7(4-6)9(12)5-10-11-8/h2-5H,1H3,(H,11,12)

InChI Key

LUADOWMFHAXHRU-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NN=CC2=O

Canonical SMILES

CC1=CC2=C(C=C1)NN=CC2=O

Pharmacology

Methods of Application: The compound is used in various synthetic protocols to construct the quinoline scaffold, a key structure in many pharmaceuticals. Techniques include classical synthesis protocols and modern approaches like transition metal-catalyzed reactions and green chemistry protocols.

Results and Outcomes: The use of 6-methylcinnolin-4-ol in these syntheses has led to the development of compounds with significant biological and pharmaceutical activities, including anticancer, antioxidant, and anti-inflammatory properties .

Organic Chemistry

Application Summary: In organic chemistry, 6-methylcinnolin-4-ol serves as a building block for complex organic syntheses, contributing to the development of new covalent bonds and functional groups.

Methods of Application: The compound is utilized in multistep syntheses, often involving reagents and name reactions, to create intricate molecular architectures.

Results and Outcomes: The application of 6-methylcinnolin-4-ol in organic synthesis has enabled the creation of diverse organic molecules, showcasing its versatility as a chemical precursor .

Industrial Chemistry

Application Summary: 6-methylcinnolin-4-ol finds applications in industrial chemistry, particularly in catalysis, which is fundamental for process efficiency and sustainability.

Methods of Application: It is involved in the development of catalysts that facilitate chemical reactions, with a focus on optimizing catalyst performance through structural modifications and doping.

Results and Outcomes: The incorporation of 6-methylcinnolin-4-ol in catalysts has improved reaction rates and yields, contributing to more sustainable industrial practices .

Medicinal Chemistry

Application Summary: In medicinal chemistry, 6-methylcinnolin-4-ol is used to design and synthesize new drugs, with a focus on antibacterial agents to combat antimicrobial resistance.

Methods of Application: The compound is employed in the design and synthesis of new drug classes, often using biocatalytic methodologies for greener and more sustainable production.

Results and Outcomes: Research has yielded new classes of antitubercular agents, demonstrating the compound’s efficacy in drug development .

Biochemistry

Application Summary: 6-methylcinnolin-4-ol’s role in biochemistry includes its use in enzymatic technologies and metabolic engineering for the production of chemicals and pharmaceuticals.

Methods of Application: The compound is used in metabolic engineering of microbes for the synthesis of value-added chemicals, pharmaceuticals, and nutraceuticals.

Results and Outcomes: The bioengineering processes involving 6-methylcinnolin-4-ol have led to the sustainable production of various bioactive compounds .

Environmental Science

Application Summary: 6-methylcinnolin-4-ol contributes to environmental science by aiding in the development of nanomaterials for environmental improvement and pollution remediation.

Methods of Application: The compound is explored for its potential in creating nanostructures that can be used for water purification and environmental pollutant degradation.

Results and Outcomes: Studies suggest that 6-methylcinnolin-4-ol-based nanomaterials can significantly contribute to environmental sustainability and pollution control .

Nanotechnology

Application Summary: “6-methylcinnolin-4-ol” is being explored in nanotechnology for its potential to create novel nanomaterials with unique properties for various applications, including electronics and healthcare.

Methods of Application: The compound can be used to synthesize nanoparticles or to modify the surface of existing nanoparticles to enhance their interaction with biological systems or improve their electrical properties.

Results and Outcomes: Research has shown that nanoparticles functionalized with “6-methylcinnolin-4-ol” exhibit improved stability and biocompatibility, making them suitable for biomedical applications .

Analytical Chemistry

Application Summary: In analytical chemistry, “6-methylcinnolin-4-ol” is utilized as a reagent in chemical assays and spectroscopic analysis due to its distinct chemical properties.

Methods of Application: It is used in chromatography and spectrometry as a standard or a derivatization agent to detect and quantify various chemical species.

Results and Outcomes: The use of “6-methylcinnolin-4-ol” has led to the development of more sensitive and accurate analytical methods for the detection of trace elements and compounds .

Material Science

Application Summary: “6-methylcinnolin-4-ol” contributes to material science by aiding in the synthesis of advanced materials with desired mechanical and chemical properties.

Methods of Application: The compound is incorporated into polymers and composites to modify their properties, such as increasing thermal stability or enhancing electrical conductivity.

Results and Outcomes: Materials synthesized with “6-methylcinnolin-4-ol” have shown improved performance in various applications, including high-stress environments and electronic devices .

Agricultural Chemistry

Application Summary: In agricultural chemistry, “6-methylcinnolin-4-ol” is investigated for its use in developing new pesticides and herbicides with lower environmental impact.

Methods of Application: The compound is used in the synthesis of agrochemicals that target specific pests or weeds, reducing the need for broad-spectrum chemicals.

Results and Outcomes: Studies indicate that “6-methylcinnolin-4-ol”-based agrochemicals are effective at controlling target species while minimizing harm to non-target organisms and ecosystems .

Computational Chemistry

Application Summary: “6-methylcinnolin-4-ol” is used in computational chemistry to model and predict the behavior of chemical systems and reactions.

Methods of Application: The compound’s structure and properties are analyzed using computational methods to understand its reactivity and interaction with other molecules.

Chemical Engineering

Application Summary: “6-methylcinnolin-4-ol” plays a role in chemical engineering, particularly in process optimization and the development of efficient chemical production methods.

Methods of Application: It is used in the design of chemical reactors and processes to maximize yield and minimize waste, often through the use of catalysis and reaction engineering principles.

Results and Outcomes: The optimization of processes involving “6-methylcinnolin-4-ol” has led to more sustainable and cost-effective chemical production .

6-Methylcinnolin-4-ol is a heterocyclic compound belonging to the cinnoline family, characterized by its unique bicyclic structure that includes a methyl group and a hydroxyl group. The molecular formula of 6-methylcinnolin-4-ol is C9H8N2OC_9H_8N_2O, and it features a fused ring system that contributes to its chemical properties and biological activities. The compound is notable for its potential applications in medicinal chemistry due to its diverse biological activities.

The chemical reactivity of 6-methylcinnolin-4-ol can be attributed to the presence of both the hydroxyl group and the nitrogen atoms in its structure. Key reactions include:

  • Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by various nucleophiles under appropriate conditions.
  • Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes, depending on the reaction conditions.
  • Condensation Reactions: 6-Methylcinnolin-4-ol can participate in condensation reactions, particularly with aldehydes or ketones, to form more complex structures.

These reactions highlight the versatility of 6-methylcinnolin-4-ol in synthetic organic chemistry and its potential as a precursor for more complex molecules.

Research indicates that 6-methylcinnolin-4-ol exhibits a range of biological activities, including:

  • Antimicrobial Activity: Studies have shown that this compound possesses antimicrobial properties, making it a candidate for development as an antibacterial agent.
  • Antioxidant Properties: The presence of the hydroxyl group contributes to its ability to scavenge free radicals, suggesting potential use in combating oxidative stress.
  • Anti-inflammatory Effects: Preliminary studies indicate that 6-methylcinnolin-4-ol may have anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

These biological activities underline the potential of 6-methylcinnolin-4-ol in pharmaceutical applications.

Several methods have been reported for synthesizing 6-methylcinnolin-4-ol, including:

  • Cyclization Reactions: One common method involves the cyclization of appropriate precursors containing both an aromatic and an aliphatic component under acidic or basic conditions.
  • Condensation Reactions: Another approach is through condensation reactions between substituted hydrazines and α,β-unsaturated carbonyl compounds.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps including protection-deprotection strategies and functional group interconversions to achieve the desired product.

These synthesis methods highlight the compound's accessibility for further research and development.

The applications of 6-methylcinnolin-4-ol are diverse and include:

  • Pharmaceutical Development: Given its biological activities, it is being explored for potential use in developing new antimicrobial and anti-inflammatory drugs.
  • Chemical Research: It serves as a valuable intermediate in organic synthesis, particularly in creating more complex heterocyclic compounds.

Interaction studies involving 6-methylcinnolin-4-ol focus on its binding affinity with various biological targets. Research has indicated:

  • Protein Binding Studies: These studies assess how well the compound interacts with specific proteins involved in disease pathways, which is crucial for understanding its therapeutic potential.
  • Receptor Interaction: Investigations into how 6-methylcinnolin-4-ol interacts with various receptors can provide insights into its mechanism of action and efficacy as a drug candidate.

Such studies are essential for elucidating the pharmacological profile of the compound.

6-Methylcinnolin-4-ol shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

Compound NameStructure FeaturesUnique Properties
CinnolineUnsubstituted version of cinnolineBasic structure without additional functional groups
2-MethylcinnolineMethyl group at position 2Varying biological activity compared to 6-methylcinnolin
CinnamaldehydeContains an aldehyde functional groupKnown for strong flavoring properties and antimicrobial activity
1-HydroxycinnolineHydroxyl group at position 1Exhibits different reactivity patterns than 6-methylcinnolin
BenzothiazoleContains sulfur in the ring systemNotable for its use in dyes and pharmaceuticals

The uniqueness of 6-methylcinnolin-4-ol lies in its specific arrangement of substituents that confer distinct chemical properties and biological activities compared to these similar compounds.

XLogP3

1.2

Wikipedia

4-Cinnolinol, 6-methyl-

Dates

Modify: 2023-08-15

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